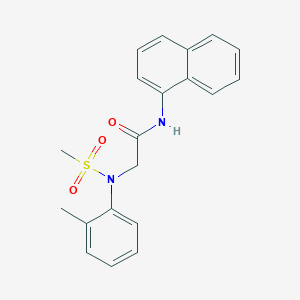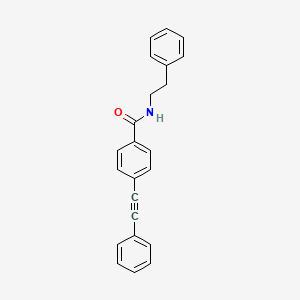![molecular formula C23H15Cl2N3O5S2 B3742157 N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3742157.png)
N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Übersicht
Beschreibung
N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzo[cd]indole core, which is a fused heterocyclic system, and is substituted with two 4-chlorophenyl groups and two sulfonamide groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the benzo[cd]indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the sulfonamide groups: Sulfonation of the indole core is performed using chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide groups.
Attachment of the 4-chlorophenyl groups: This step involves the coupling of 4-chlorophenyl groups to the indole core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the sulfonamide groups, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group or the sulfonamide groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states of nitrogen or sulfur.
Substitution: Functionalized derivatives with new substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide groups can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor functions. The indole core can interact with DNA or proteins, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: A similar compound with one less sulfonamide group.
N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-8-sulfonamide: Another variant with a different sulfonamide substitution pattern.
Uniqueness: N,N’-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its dual sulfonamide groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for more diverse interactions with biological targets and greater potential for therapeutic applications.
Eigenschaften
IUPAC Name |
6-N,8-N-bis(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5S2/c24-13-4-8-15(9-5-13)27-34(30,31)19-12-20(35(32,33)28-16-10-6-14(25)7-11-16)22-21-17(19)2-1-3-18(21)23(29)26-22/h1-12,27-28H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOEVJROSKLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-(3-{[(5E)-1-(3-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B3742075.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B3742095.png)
![ethyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742103.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3742111.png)
![4-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3742131.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3742137.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3742141.png)

![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3742154.png)
![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B3742189.png)
